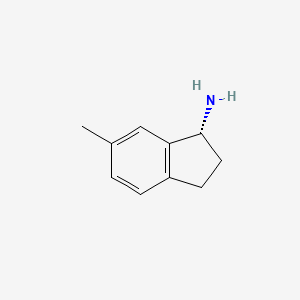

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE

CAS No.:

Cat. No.: VC13591161

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N |

|---|---|

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine |

| Standard InChI | InChI=1S/C10H13N/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5,11H2,1H3/t10-/m1/s1 |

| Standard InChI Key | FMQGLSSKBZCURE-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=CC2=C(CC[C@H]2N)C=C1 |

| SMILES | CC1=CC2=C(CCC2N)C=C1 |

| Canonical SMILES | CC1=CC2=C(CCC2N)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine, reflects its bicyclic indane structure fused with a five-membered ring. The chiral center at the first carbon confers stereoselective properties, distinguishing it from its S-enantiomer. Key structural features include:

-

Methyl substitution at position 6, enhancing lipophilicity () .

-

Amine group at position 1, enabling hydrogen bonding and salt formation .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 147.22 g/mol | |

| Boiling Point (Predicted) | 242.3 ± 19.0 °C | |

| Density (Predicted) | 1.034 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.36 ± 0.20 |

Spectral and Stereochemical Data

The compound’s isomeric SMILES, CC1=CC2=C(CC[C@H]2N)C=C1, and InChIKey, FMQGLSSKBZCURE-SNVBAGLBSA-N, confirm its R configuration . Infrared (IR) and mass spectrometry (MS) data from synthesis protocols indicate characteristic absorptions for amine () and aromatic C-H stretching () .

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

While explicit routes for (R)-6-methyl-2,3-dihydro-1H-inden-1-amine are scarce, analogous 2-aminoindanes are typically synthesized via:

-

Chiral resolution: Separation of racemic mixtures using optically active acids .

-

Catalytic hydrogenation: Employing Raney nickel or palladium catalysts to reduce oxime intermediates derived from 6-methyl-1-indanone .

A patented method (CN101062897A) describes a "three-step, one-pot" approach for related indenamines, involving:

-

Oxime formation: Reacting 6-methyl-1-indanone with hydroxylamine hydrochloride in alkaline ethanol .

-

Hydrogenation: Catalytic reduction of the oxime using alumino-nickel catalysts at 50–60°C .

-

Enantiomeric purification: Resolution via diastereomeric salt formation with chiral acids like tartaric acid .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime Formation | NHOH·HCl, NaOH, EtOH, reflux | 85–90% |

| Hydrogenation | H, Al-Ni, 50–55°C | 70–75% |

| Resolution | (R,R)-Tartaric acid, MeOH | 40–50% (R) |

Challenges in Scalability

Industrial production faces hurdles such as:

-

Low enantiomeric excess (ee): Requires costly chiral stationary phases for HPLC purification .

-

Byproduct formation: Over-reduction or ring-opening during hydrogenation .

Pharmacological and Industrial Applications

Pharmaceutical Relevance

The compound’s structural analogy to rasagiline (a monoamine oxidase inhibitor) and MMAI (a serotonin releasing agent) suggests potential in:

-

Neuropharmacology: As a scaffold for selective serotonin reuptake inhibitors (SSRIs) or dopamine agonists .

-

Chiral auxiliaries: Facilitating asymmetric synthesis of bioactive molecules .

Material Science

Its rigid bicyclic structure and amine functionality make it a candidate for:

Analytical Characterization and Quality Control

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve >98% purity .

-

Chiral GC: Cyclodextrin-based columns resolve enantiomers with ee >99% .

Spectroscopic Techniques

| Parameter | Recommendation |

|---|---|

| Storage | Inert atmosphere, 2–8°C |

| Handling | PPE (gloves, goggles) |

| Disposal | Incineration |

Future Directions and Research Opportunities

Unmet Needs

-

In vivo profiling: Toxicity and pharmacokinetic studies in model organisms .

-

Synthetic innovation: Enzymatic resolution or biocatalytic routes to enhance ee .

Interdisciplinary Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume